molecular formula C7H8N4 B1659428 4-Hydrazinyl-1H-benzimidazole CAS No. 650638-11-2

4-Hydrazinyl-1H-benzimidazole

Cat. No.: B1659428
CAS No.: 650638-11-2
M. Wt: 148.17
InChI Key: AMKZOCBFGAROPQ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a hydrazine substituent at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1H-benzimidazole typically involves the reaction of 4-nitro-1H-benzimidazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to an amino group, which subsequently reacts with hydrazine to form the desired hydrazinyl derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydrazinyl-1H-benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1H-benzimidazole involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

4-Hydrazinyl-1H-benzimidazole can be compared with other similar compounds, such as:

    4-Amino-1H-benzimidazole: This compound lacks the hydrazine group and has different reactivity and biological activity.

    4-Nitro-1H-benzimidazole: This precursor compound has a nitro group instead of a hydrazine group and is used in the synthesis of this compound.

    1H-Benzimidazole: The parent compound without any substituents at the fourth position, which serves as a core structure for various derivatives.

The uniqueness of this compound lies in its hydrazine substituent, which imparts distinct chemical reactivity and potential biological activity compared to other benzimidazole derivatives.

Properties

IUPAC Name

1H-benzimidazol-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-11-6-3-1-2-5-7(6)10-4-9-5/h1-4,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKZOCBFGAROPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663404
Record name 4-Hydrazinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650638-11-2
Record name 4-Hydrazinyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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